molecular formula C22H26N2O3 B13435142 N'-(4-acetylbenzoyl)-N-tert-butyl-3,5-dimethylbenzohydrazide

N'-(4-acetylbenzoyl)-N-tert-butyl-3,5-dimethylbenzohydrazide

Cat. No.: B13435142
M. Wt: 366.5 g/mol
InChI Key: HBFBSZKRQXEISA-UHFFFAOYSA-N
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Description

RH 6595, also known as N’- (4-Acetylbenzoyl)-N- (tert-butyl)-3,5-dimethylbenzohydrazide, is a synthetic nonsteroidal ecdysone agonist used in pesticide formulations. It is an intermediate in the synthesis of RH 1788, a pesticide derivative of Tebufenozide. This compound is known for its role in causing premature molting in lepidopteran species, making it a novel insect growth regulator.

Preparation Methods

Synthetic Routes and Reaction Conditions

RH 6595 is synthesized through a series of chemical reactions involving the condensation of 3,5-dimethylbenzoic acid with 4-acetylbenzoyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of RH 6595 involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

RH 6595 undergoes various chemical reactions, including reduction, methylation, and substitution. One of the key reactions is the reduction of RH 6595 to RH 1788 using sodium borohydride. This reduction is followed by methylation with methyl iodide, resulting in the formation of methylated derivatives .

Common Reagents and Conditions

    Reduction: Sodium borohydride in an alcohol solvent.

    Methylation: Methyl iodide in the presence of a base such as sodium hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include RH 1788 and its methylated derivatives. These compounds are crucial intermediates in the synthesis of various pesticides and insect growth regulators .

Scientific Research Applications

RH 6595 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology, it serves as a tool for studying the mechanisms of insect growth and development. In medicine, RH 6595 and its derivatives are being explored for their potential use in developing new therapeutic agents. In the industry, it is used in the formulation of pesticides and insect growth regulators .

Mechanism of Action

The mechanism of action of RH 6595 involves its role as an ecdysone agonist. It binds to ecdysone receptors in insects, mimicking the action of natural ecdysteroids. This binding triggers a cascade of molecular events that lead to premature molting and disruption of the insect’s life cycle. The molecular targets include ecdysone receptors and associated signaling pathways.

Comparison with Similar Compounds

RH 6595 is unique in its specificity for lepidopteran species and its ability to cause premature molting. Similar compounds include Tebufenozide, Methoxyfenozide, and Halofenozide. These compounds also act as ecdysone agonists but differ in their chemical structures and specificities. RH 6595 stands out due to its high potency and selectivity .

List of Similar Compounds

  • Tebufenozide
  • Methoxyfenozide
  • Halofenozide

Properties

IUPAC Name

N'-(4-acetylbenzoyl)-N-tert-butyl-3,5-dimethylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-14-11-15(2)13-19(12-14)21(27)24(22(4,5)6)23-20(26)18-9-7-17(8-10-18)16(3)25/h7-13H,1-6H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFBSZKRQXEISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027771
Record name N'-(4-Acetylbenzoyl)-N-tert-butyl-3,5-dimethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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